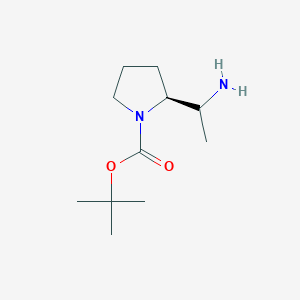
tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate
Overview
Description
The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations . It has a unique reactivity pattern due to its crowded structure .
Synthesis Analysis
The tert-butyl group is involved in various biosynthetic and biodegradation pathways . It’s also used in biocatalytic processes .Physical And Chemical Properties Analysis
The crowded structure of the tert-butyl group elicits a unique reactivity pattern . This group is used in various chemical transformations .Scientific Research Applications
Enantioselective Synthesis : Chung et al. (2005) reported a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which included tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, via a nitrile anion cyclization strategy. This method achieved a high yield and enantiomeric excess, demonstrating the compound's potential in enantioselective synthesis (Chung et al., 2005).
Crystal Structure Analysis : Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, and characterized it using X-ray diffraction studies. This work contributes to understanding the crystal structure of similar pyrrolidine derivatives (Naveen et al., 2007).
Hydrogen Bond Analysis : Baillargeon et al. (2014) obtained crystals of a similar compound and analyzed their hydrogen bonding patterns. Their research highlighted the importance of hydrogen bonds in stabilizing the structure of such compounds (Baillargeon et al., 2014).
Synthesis of Fluorinated Analogues : Funabiki et al. (2008) described the synthesis of fluorinated analogs of tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate. This research is significant for the development of compounds with potential biological activity (Funabiki et al., 2008).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) studied the palladium-catalyzed coupling reactions of a related tert-butylcarbonyl pyrrolidine derivative, contributing to the field of organic synthesis and the development of new synthetic methods (Wustrow & Wise, 1991).
Influenza Neuraminidase Inhibitors : Wang et al. (2001) discussed the synthesis of compounds containing pyrrolidine cores, including tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, as potent inhibitors of influenza neuraminidase. This highlights the compound's potential application in medicinal chemistry (Wang et al., 2001).
properties
IUPAC Name |
tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRLYNKEEJOIGJ-GKAPJAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1CCCN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)
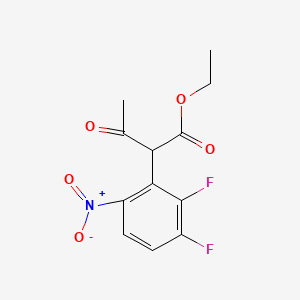

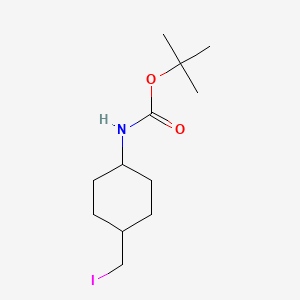
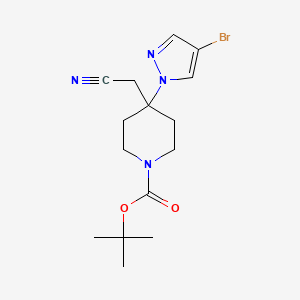
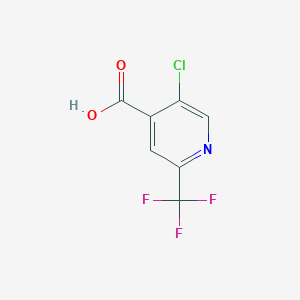

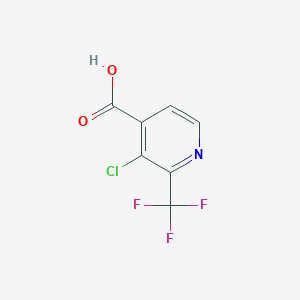
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)
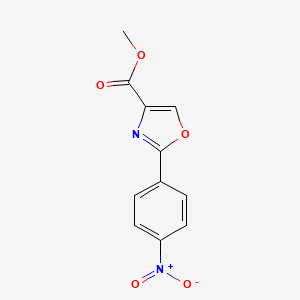
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)
![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)